molecular formula C19H22N2O3 B268980 2-phenoxy-N-[4-(propanoylamino)phenyl]butanamide

2-phenoxy-N-[4-(propanoylamino)phenyl]butanamide

Cat. No. B268980
M. Wt: 326.4 g/mol
InChI Key: GIEVWUOOVKJCHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenoxy-N-[4-(propanoylamino)phenyl]butanamide, also known as PPBA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. PPBA is a synthetic compound that belongs to the class of amides and has a molecular formula of C19H22N2O3.

Mechanism of Action

2-phenoxy-N-[4-(propanoylamino)phenyl]butanamide exerts its effects by binding to specific receptors or enzymes in the body. In cancer cells, 2-phenoxy-N-[4-(propanoylamino)phenyl]butanamide has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is involved in tumor growth and angiogenesis. In the endocannabinoid system, 2-phenoxy-N-[4-(propanoylamino)phenyl]butanamide has been shown to modulate the activity of the receptors CB1 and CB2, which are involved in pain modulation, mood regulation, and appetite control.
Biochemical and Physiological Effects:
2-phenoxy-N-[4-(propanoylamino)phenyl]butanamide has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer cells, 2-phenoxy-N-[4-(propanoylamino)phenyl]butanamide has been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth. In the endocannabinoid system, 2-phenoxy-N-[4-(propanoylamino)phenyl]butanamide has been shown to modulate pain perception, mood, and appetite. In drug discovery, 2-phenoxy-N-[4-(propanoylamino)phenyl]butanamide has been used as a scaffold for the development of new drugs with specific pharmacological properties.

Advantages and Limitations for Lab Experiments

2-phenoxy-N-[4-(propanoylamino)phenyl]butanamide has several advantages for lab experiments, including its synthetic accessibility, its potential as a scaffold for drug development, and its ability to modulate specific biological pathways. However, 2-phenoxy-N-[4-(propanoylamino)phenyl]butanamide also has limitations, including its potential toxicity and limited availability in large quantities.

Future Directions

There are several future directions for research on 2-phenoxy-N-[4-(propanoylamino)phenyl]butanamide, including the development of new drugs based on its scaffold, the exploration of its potential as a modulator of other biological pathways, and the investigation of its toxicity and pharmacokinetics in vivo. Additionally, further research is needed to fully understand the mechanism of action of 2-phenoxy-N-[4-(propanoylamino)phenyl]butanamide and its potential applications in various fields.

Synthesis Methods

2-phenoxy-N-[4-(propanoylamino)phenyl]butanamide can be synthesized through a multi-step process that involves the reaction of 4-aminophenylpropanoic acid with phosgene, followed by the reaction of the resulting acid chloride with 4-aminophenol and then with 2-phenoxybutyric acid. The final product, 2-phenoxy-N-[4-(propanoylamino)phenyl]butanamide, is obtained through the acylation of the resulting amine with propanoyl chloride.

Scientific Research Applications

2-phenoxy-N-[4-(propanoylamino)phenyl]butanamide has been studied for its potential applications in various fields, including cancer research, drug discovery, and neuroscience. In cancer research, 2-phenoxy-N-[4-(propanoylamino)phenyl]butanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In drug discovery, 2-phenoxy-N-[4-(propanoylamino)phenyl]butanamide has been used as a scaffold for the development of new drugs, particularly for the treatment of neurodegenerative diseases. In neuroscience, 2-phenoxy-N-[4-(propanoylamino)phenyl]butanamide has been studied for its potential as a modulator of the endocannabinoid system, which is involved in various physiological processes, including pain, mood, and appetite.

properties

Product Name

2-phenoxy-N-[4-(propanoylamino)phenyl]butanamide

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

2-phenoxy-N-[4-(propanoylamino)phenyl]butanamide

InChI

InChI=1S/C19H22N2O3/c1-3-17(24-16-8-6-5-7-9-16)19(23)21-15-12-10-14(11-13-15)20-18(22)4-2/h5-13,17H,3-4H2,1-2H3,(H,20,22)(H,21,23)

InChI Key

GIEVWUOOVKJCHD-UHFFFAOYSA-N

SMILES

CCC(C(=O)NC1=CC=C(C=C1)NC(=O)CC)OC2=CC=CC=C2

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)NC(=O)CC)OC2=CC=CC=C2

Origin of Product

United States

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